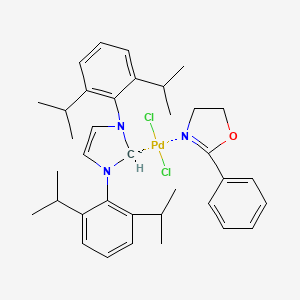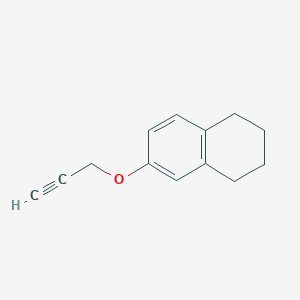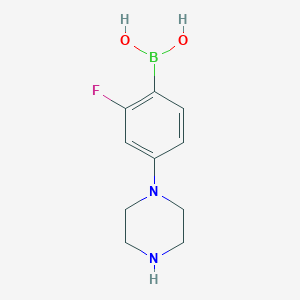
(2-Fluoro-4-(piperazin-1-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-4-(piperazin-1-yl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C10H14BFN2O2 and a molecular weight of 224.04 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a piperazine moiety. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the borylation of an aryl halide using a palladium catalyst in the presence of a boron reagent such as bis(pinacolato)diboron . The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of (2-Fluoro-4-(piperazin-1-yl)phenyl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-4-(piperazin-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The fluoro group on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Like potassium carbonate or sodium hydroxide for various reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Phenols: Resulting from the oxidation of the boronic acid group.
Substituted Aromatics: From nucleophilic aromatic substitution reactions.
Scientific Research Applications
(2-Fluoro-4-(piperazin-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Fluoro-4-(piperazin-1-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid group to a palladium catalyst, followed by reductive elimination to form the biaryl product . The molecular targets and pathways involved in other applications, such as biological sensing, depend on the specific functionalization and interaction of the compound with target molecules .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the fluoro and piperazine substituents.
4-Fluorophenylboronic Acid: Similar but without the piperazine group.
4-(Piperazin-1-yl)phenylboronic Acid: Similar but without the fluoro group.
Uniqueness
(2-Fluoro-4-(piperazin-1-yl)phenyl)boronic acid is unique due to the combination of the fluoro and piperazine substituents, which can enhance its reactivity and specificity in various chemical reactions and applications .
Properties
Molecular Formula |
C10H14BFN2O2 |
|---|---|
Molecular Weight |
224.04 g/mol |
IUPAC Name |
(2-fluoro-4-piperazin-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H14BFN2O2/c12-10-7-8(1-2-9(10)11(15)16)14-5-3-13-4-6-14/h1-2,7,13,15-16H,3-6H2 |
InChI Key |
QXGVMRZEODBZFF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2CCNCC2)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(4-fluorophenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B14086702.png)
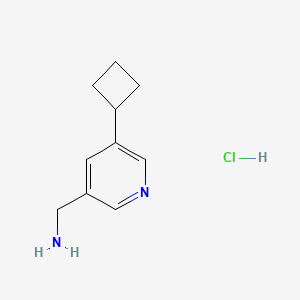
![2-[4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-fluorophenoxy]-4-thiazolecarboxylic acid hydrazide](/img/structure/B14086710.png)
![7-Ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086716.png)
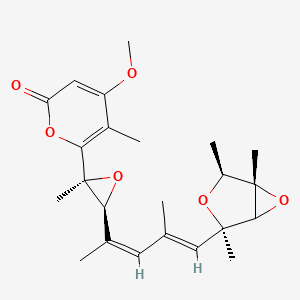
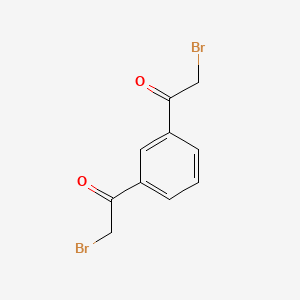

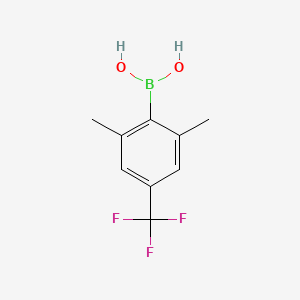
![[5-(4-methoxyphenyl)-1H-pyrazol-3-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B14086743.png)
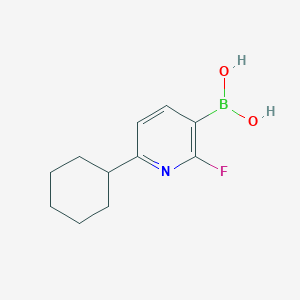
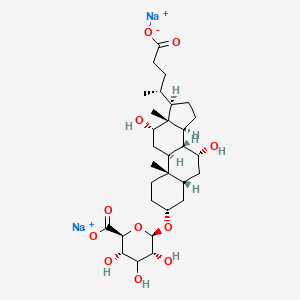
![2-(Furan-2-ylmethyl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086755.png)
